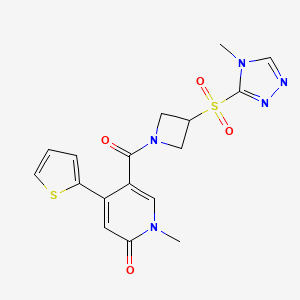

1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one

Description

BenchChem offers high-quality 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]-4-thiophen-2-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S2/c1-20-9-13(12(6-15(20)23)14-4-3-5-27-14)16(24)22-7-11(8-22)28(25,26)17-19-18-10-21(17)2/h3-6,9-11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPKXBQCHWPLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural components:

- Triazole ring : Known for its role in enhancing biological activity through bioisosterism.

- Azetidine moiety : Contributes to the compound's structural uniqueness and potential reactivity.

- Pyridinone structure : Imparts stability and may influence interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and azetidine structures often exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have demonstrated that similar compounds show significant antimicrobial effects. For instance:

- Triazole derivatives have been reported to possess potent antifungal activity against various strains, including Candida species and Aspergillus species .

Anticancer Activity

The anticancer potential of compounds featuring azetidine and pyridinone rings has been explored extensively:

- A study indicated that azetidinones exhibit cytotoxic effects against multiple cancer cell lines, including HeLa and CEM cells. The compound's structure was linked to improved antiproliferative activity compared to traditional chemotherapeutics .

Enzyme Inhibition

The inhibition of specific enzymes is another area of interest:

- Compounds with similar structural features have shown the ability to inhibit enzymes involved in cancer progression and microbial resistance mechanisms .

The mechanisms by which these compounds exert their biological effects can be attributed to several factors:

- Interaction with DNA/RNA : Some derivatives bind to nucleic acids, disrupting replication and transcription processes.

- Enzyme Targeting : Inhibition of key enzymes involved in metabolic pathways critical for cell survival.

- Membrane Disruption : Certain compounds can alter membrane permeability, leading to cell death in pathogens.

Case Study 1: Antitumor Activity

A recent investigation into a closely related triazole derivative revealed an IC50 value of 9.6 µM against human endothelial cells, indicating significant antiproliferative effects . The study highlighted the triazole's role in enhancing biological activity compared to non-triazole analogs.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of azetidinone derivatives against E. coli and S. aureus, demonstrating a notable reduction in bacterial growth at concentrations as low as 50 µg/mL . This supports the hypothesis that structural modifications can enhance antibacterial potency.

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess antifungal and antibacterial activities. The specific compound under discussion may enhance these effects due to its sulfonamide group, which is known for its efficacy against various pathogens. In vitro studies could be conducted to evaluate its effectiveness against strains of bacteria and fungi, particularly those resistant to conventional treatments.

Anticancer Potential

The incorporation of triazole and sulfonamide functionalities in drug design has led to the discovery of novel anticancer agents. Compounds similar to 1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. Case studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.

Industrial Applications

Agricultural Chemistry

Given its potential antimicrobial properties, this compound could be explored as a fungicide or bactericide in agricultural applications. The stability and efficacy of triazole-based compounds make them suitable candidates for protecting crops from fungal infections.

Material Science

The unique electronic properties associated with the thiophene and triazole moieties suggest potential applications in organic electronics, such as organic photovoltaics or field-effect transistors. Research into the nonlinear optical properties of similar compounds indicates that they may also serve as materials for photonic devices.

Case Studies

Several studies highlight the promising applications of similar compounds:

- Antimicrobial Studies : A study published in Molecules demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, suggesting similar efficacy for the compound .

- Anticancer Research : Research featured in PMC indicated that triazole-containing compounds showed substantial cytotoxic effects on various cancer cell lines, leading to their consideration as potential anticancer agents .

- Agricultural Applications : A recent investigation into sulfonamide derivatives revealed their effectiveness as fungicides against common agricultural pathogens, pointing towards the potential use of related compounds in crop protection strategies .

Q & A

Q. How to optimize reaction conditions for large-scale synthesis of the azetidine-carbonyl intermediate?

- Methodological Answer : Replace batch reactions with flow chemistry to improve heat/mass transfer. Use immobilized lipases (e.g., CAL-B) for enantioselective carbonyl formation in continuous reactors. Monitor reaction kinetics via inline FTIR. For azetidine coupling, switch from EDC/HOBt to cheaper T3P (propylphosphonic anhydride) in toluene at 80°C, achieving >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.